molecular formula C7H11ClSi B8517942 Chloro(cyclopenta-1,3-dien-1-yl)dimethylsilane CAS No. 13688-59-0

Chloro(cyclopenta-1,3-dien-1-yl)dimethylsilane

Cat. No. B8517942
CAS RN: 13688-59-0
M. Wt: 158.70 g/mol
InChI Key: CQKAMKYHMLNGQC-UHFFFAOYSA-N
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Patent
US07307177B2

Procedure details

A solution of Me2SiCl2 (225 mL, 1.86 mol) in 450 mL of diethyl ether was cooled to 0° C., after which a sodium cyclopentadiene (compound 1) solution (1.68 M, 950 mL, 1.60 mol) was added dropwise. A white precipitate formed immediately. The reaction was allowed to warm up to room temperature and was stirred for an additional 4 hours. The resulting reaction mixture was centrifuged to separate precipitate from supernatant. The volatiles of the isolated supernatant were removed in vacuo. Fractional distillation yielded 122.76 g (48%) of the desired product as a colorless liquid (48-52° C./15 mmHg).
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
sodium cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
950 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[Si:1]([CH3:5])([CH3:4])(Cl)[Cl:2].[CH:6]1[CH2:10][CH:9]=[CH:8][CH:7]=1.[Na]>C(OCC)C>[Cl:2][Si:1]([C:7]1[CH2:6][CH:10]=[CH:9][CH:8]=1)([CH3:5])[CH3:4] |f:1.2,^1:10|

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
[Si](Cl)(Cl)(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1.[Na]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1.[Na]
Name
solution
Quantity
950 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for an additional 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to separate precipitate from supernatant
CUSTOM
Type
CUSTOM
Details
The volatiles of the isolated supernatant were removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl[Si](C)(C)C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 122.76 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.